molecular formula C13H17BrO2 B12000333 [(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene

Cat. No.: B12000333
M. Wt: 285.18 g/mol
InChI Key: WFVOVMWAKLZAMI-BENRWUELSA-N
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Description

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene is an organic compound with the molecular formula C13H17BrO2. It is characterized by the presence of a bromine atom, two ethoxy groups, and a propenyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene typically involves the bromination of 3,3-diethoxypropene followed by a coupling reaction with a benzene derivative. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The propenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo oxidation or reduction. The propenyl group can engage in addition reactions, making the compound versatile in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: Lacks the ethoxy and propenyl groups, making it less reactive in certain transformations.

    3,3-diethoxypropene: Lacks the bromine and benzene ring, limiting its applications in aromatic substitution reactions.

    Ethylbenzene: Lacks the bromine and propenyl groups, reducing its reactivity in nucleophilic substitution and addition reactions.

Uniqueness

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of the bromine atom allows for nucleophilic substitution, while the ethoxy and propenyl groups enable oxidation, reduction, and addition reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

[(Z)-2-bromo-3,3-diethoxyprop-1-enyl]benzene

InChI

InChI=1S/C13H17BrO2/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-10,13H,3-4H2,1-2H3/b12-10-

InChI Key

WFVOVMWAKLZAMI-BENRWUELSA-N

Isomeric SMILES

CCOC(/C(=C/C1=CC=CC=C1)/Br)OCC

Canonical SMILES

CCOC(C(=CC1=CC=CC=C1)Br)OCC

Origin of Product

United States

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